molecular formula C18H23N3O2 B14348710 N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea CAS No. 90779-42-3

N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea

Cat. No.: B14348710
CAS No.: 90779-42-3
M. Wt: 313.4 g/mol
InChI Key: GCLYFERNDUFXFJ-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two distinct aromatic groups: a diethylamino-methylphenyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea typically involves the reaction of 4-(diethylamino)-2-methylaniline with 2-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield amine derivatives or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Dimethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea
  • N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-methoxyphenyl)urea
  • N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-chlorophenyl)urea

Uniqueness

N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is unique due to the presence of both diethylamino and hydroxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

90779-42-3

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

1-[4-(diethylamino)-2-methylphenyl]-3-(2-hydroxyphenyl)urea

InChI

InChI=1S/C18H23N3O2/c1-4-21(5-2)14-10-11-15(13(3)12-14)19-18(23)20-16-8-6-7-9-17(16)22/h6-12,22H,4-5H2,1-3H3,(H2,19,20,23)

InChI Key

GCLYFERNDUFXFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2O)C

Origin of Product

United States

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